molecular formula C6H2Cl3FO2S B1350567 2,4-Dichloro-5-fluorobenzenesulfonyl chloride CAS No. 874773-65-6

2,4-Dichloro-5-fluorobenzenesulfonyl chloride

Cat. No.: B1350567
CAS No.: 874773-65-6
M. Wt: 263.5 g/mol
InChI Key: ZCMMZABUTDMFDX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position. This compound is primarily used in research and development settings and is not intended for medicinal, household, or other uses .

Preparation Methods

The synthesis of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like acetonitrile. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

2,4-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. Common reagents include primary or secondary amines, alcohols, and thiols under basic conditions.

    Reduction: It can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under strong oxidative conditions.

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids .

Scientific Research Applications

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: While not used directly as a drug, it is involved in the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2,4-Dichloro-5-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMZABUTDMFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378838
Record name 2,4-dichloro-5-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874773-65-6
Record name 2,4-dichloro-5-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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